molecular formula C3H6ClNO2S B1289228 Cyclopropylsulfamoyl chloride CAS No. 391912-54-2

Cyclopropylsulfamoyl chloride

Cat. No.: B1289228
CAS No.: 391912-54-2
M. Wt: 155.6 g/mol
InChI Key: BFWHNTUPIABSEG-UHFFFAOYSA-N
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Description

Cyclopropylsulfamoyl chloride is a chemical compound with the molecular formula C₃H₆ClNO₂S and a molecular weight of 155.6 g/mol . It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a cyclopropyl group attached to a sulfamoyl chloride moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropylsulfamoyl chloride can be synthesized through the reaction of cyclopropylamine with chlorosulfonic acid. The reaction typically takes place under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Cyclopropylamine+Chlorosulfonic acidCyclopropylsulfamoyl chloride+Hydrochloric acid\text{Cyclopropylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} Cyclopropylamine+Chlorosulfonic acid→Cyclopropylsulfamoyl chloride+Hydrochloric acid

The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process may also include purification steps such as distillation or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Cyclopropylsulfamoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Sulfamides: Formed through substitution reactions.

    Cyclopropylsulfamic Acid: Formed through hydrolysis.

    Cyclopropylsulfamide: Formed through reduction.

Scientific Research Applications

Cyclopropylsulfamoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropylsulfamoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic sulfur atom makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. This reactivity is harnessed in the synthesis of complex molecules in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Phenylsulfamoyl Chloride
  • Butylsulfamoyl Chloride
  • Methoxyphenylsulfamoyl Chloride
  • Trifluoroethylsulfamoyl Chloride

Uniqueness

Cyclopropylsulfamoyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds where the cyclopropyl moiety is desired for its rigidity and reactivity .

Properties

IUPAC Name

N-cyclopropylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2S/c4-8(6,7)5-3-1-2-3/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWHNTUPIABSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopropylsulfamoyl chloride
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